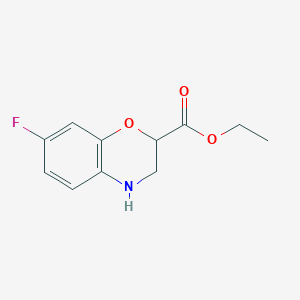

![molecular formula C11H12I2N4O B2361002 (2E)-2-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide CAS No. 725276-65-3](/img/structure/B2361002.png)

(2E)-2-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-2-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as DIPO, and it has been synthesized using various methods. The purpose of

Applications De Recherche Scientifique

Application in Anticancer Studies

Scientific Field

This application falls under the field of Biomedical Research , specifically in Cancer Therapeutics .

Summary of the Application

The compound has been studied as a potential anticancer agent. It has shown impressive emission features with aggregation-induced emission enhancement, which is significant in biomedical applications .

Methods of Application

The compound was characterized physicochemically, and its interactions with calf thymus DNA were explored experimentally . The solid-state fluorescence quantum yield of Φ = 0.36 emphasizes the utility of the proligand .

Results or Outcomes

In vitro anticancer assessment on MCF-7 breast cancer cells showed an IC50 value of 181.05 μg mL−1, signifying its potent cytotoxic properties . Also, the compound was found to have lesser cytotoxicity against L929 normal cell line with an IC50 value of 356.54 μg mL−1 .

Application in Antiviral Studies

Scientific Field

This application is in the field of Virology and Pharmaceutical Research , specifically targeting SARS-CoV-2 .

Summary of the Application

The compound has been studied as a potential antiviral agent against SARS-CoV-2. It has shown strong interaction with the active sites in the SARS-CoV-2 main protease 3CL pro .

Methods of Application

The interaction of the compound with the SARS-CoV-2 main protease was explored using computational studies . The binding affinity was compared with established repurposed drugs .

Results or Outcomes

The compound demonstrated excellent putative affinity towards the SARS-CoV-2 spike glycoprotein . It surpassed established repurposed drugs in terms of binding affinity with active sites in the SARS-CoV-2 main protease .

Propriétés

IUPAC Name |

2-[(E)-(3,5-diiodo-4-prop-2-enoxyphenyl)methylideneamino]guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12I2N4O/c1-2-3-18-10-8(12)4-7(5-9(10)13)6-16-17-11(14)15/h2,4-6H,1,3H2,(H4,14,15,17)/b16-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHUMSQRSIZDEK-OMCISZLKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1I)C=NN=C(N)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=C(C=C(C=C1I)/C=N/N=C(N)N)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12I2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-[3,5-diiodo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2360919.png)

![2-Chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide](/img/structure/B2360922.png)

![N-(3-ethoxypropyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2360926.png)

![1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carbonyl}-4-phenylpiperazine](/img/structure/B2360927.png)

![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-(3-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2360928.png)

![2-Methyl-3-[[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2360934.png)

![N-[1-(adamantan-1-yl)ethylidene]hydroxylamine](/img/structure/B2360936.png)

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-bromofuran-2-carboxylate](/img/structure/B2360938.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2360939.png)

![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360941.png)

![9-(3,5-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2360942.png)